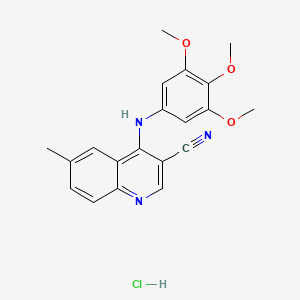

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its unique molecular structure This compound features a quinoline core substituted with a 3,4,5-trimethoxyphenyl group and a methyl group, along with a cyano group at the 3-position and a hydrochloride counterion

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{_1{6-methyl-5- 3-methyl-3- (3,4,5-trimethoxyphenyl)but-1-yn-1-yl .... The resulting quinoline intermediate is then further functionalized with the 3,4,5-trimethoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the use of automated systems and real-time monitoring can help optimize the synthesis process and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of quinoline compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile | 0.02 - 0.04 | MCF-7, A549 | Tubulin inhibition, apoptosis |

| Combretastatin A-4 Analogues | 0.04 - 0.06 | Various | Anti-tubulin activity |

Case Studies

- Inhibition of Tubulin Polymerization : A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro, leading to reduced viability of cancer cells. The study utilized various concentrations to establish dose-response relationships and confirmed the induction of apoptosis through caspase activation assays.

- Selectivity Towards Cancer Cells : Another investigation focused on the selectivity of this compound towards proliferating cancer cells compared to non-cancerous cells. The results indicated that while the compound was effective against cancer cells, it exhibited low cytotoxicity towards normal cells (MCF-10A), suggesting a favorable therapeutic index .

Mecanismo De Acción

The mechanism by which 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's quinoline core and trimethoxyphenyl group can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cellular processes associated with disease progression, such as cell proliferation and inflammation.

Comparación Con Compuestos Similares

Quinoline derivatives: Other quinoline-based compounds with similar functional groups, such as quinoline-3-carboxylic acid and quinoline-3-carbonyl chloride.

Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, such as trimethoxyphenylacetic acid and trimethoxyphenylamine.

Uniqueness: 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Actividad Biológica

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula: C19H22ClN5O3

- IUPAC Name: this compound.

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves:

- Inhibition of Tubulin Polymerization: Similar to combretastatin A-4, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis: The compound triggers apoptosis through a mitochondrial-dependent pathway and generates reactive oxygen species (ROS), which contribute to cell death .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.010 - 0.042 | Tubulin polymerization inhibition |

| HL-60 | Not specified | Induction of apoptosis |

| HCT-116 | Not specified | Cell cycle arrest |

| HeLa | Not specified | ROS generation and apoptosis |

Case Studies

- Antiproliferative Activity : A study demonstrated that the compound exhibited strong antiproliferative effects against MCF-7 breast cancer cells with an IC50 value as low as 0.010 µM . This suggests high potency in inhibiting tumor growth.

- Mechanistic Insights : Further mechanistic studies revealed that the compound competes with colchicine for binding to tubulin, effectively preventing microtubule assembly and leading to cell death through apoptosis .

- In Vivo Studies : In vivo experiments indicated that administration of the compound in animal models resulted in significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other quinoline derivatives:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Combretastatin A-4 | 0.010 - 0.042 | Tubulin |

| 12c (Quinoline derivative) | Similar | Tubulin polymerization |

| Other Quinoline Derivatives | Varies | Various cancer targets |

Propiedades

IUPAC Name |

6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3.ClH/c1-12-5-6-16-15(7-12)19(13(10-21)11-22-16)23-14-8-17(24-2)20(26-4)18(9-14)25-3;/h5-9,11H,1-4H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVZJOMIBVEQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.